N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antibacterial Agents
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide and its derivatives have been explored for their antibacterial properties. In one study, derivatives of this compound demonstrated significant antibacterial activity, contributing to the development of new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
This compound has been investigated for its role in inhibiting PI3Kα and mTOR, two crucial pathways in cell growth and survival. These properties are particularly relevant in cancer research, where inhibiting these pathways can impede tumor growth and progression (Stec et al., 2011).
Synthesis of Polybenzoquinazolines
The synthesis of polybenzoquinazolines, including benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, utilized intermediates derived from similar compounds. This approach benefits pharmaceutical and material science research, where such compounds are useful (Wei et al., 2016).
Synthesis of Benzo[b][1,8]naphthyridin-2-(1H)-ones
In another study, the facile synthesis of 4-amino-N-benzylbenzo[b][1,8]naphthyridin-2(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides was achieved. This research is significant in the development of new chemical entities for various applications (Nandini et al., 2014).
Ruthenium Catalysts in Ketone Reduction
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been used in preparing ruthenium catalysts for ketone reduction. This research contributes to the field of catalysis, which is fundamental in industrial chemical processes (Facchetti et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
Compounds including benzothiazolinone acetamide analogs, structurally related to the queried compound, were studied for their ligand-protein interactions and potential use in dye-sensitized solar cells (DSSCs). The study focused on the photo-voltaic efficiency, highlighting its relevance in renewable energy technologies (Mary et al., 2020).
Fluorescent Chemosensors
Research on a compound based on naphthyridine and benzothiazole groups, similar to the queried compound, developed a fluorescent chemosensor for detecting Al³⁺ and Fe³⁺ ions. This application is significant in environmental monitoring and analytical chemistry (Yao et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-12-1-3-16-14(7-12)21(27)15-9-25(6-5-17(15)24-16)10-20(26)23-13-2-4-18-19(8-13)29-11-28-18/h1-4,7-8H,5-6,9-11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMBUMQYJYFATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide |
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